ABCB1 Inhibition Activity: 4-Chloro Substituent Confers Activity Absent in Non-Chlorinated Analog
1-Benzyl-2-(4-chlorophenyl)aziridine demonstrates ABCB1 (P-glycoprotein) inhibitory activity with an EC50 of 17.57 μM in human K562/A02 multidrug-resistant leukemia cells, whereas the direct analog 1-benzyl-2-phenylaziridine—differing only by the absence of the 4-chloro substituent—shows no detectable activity (reported as 'inactive') under comparable assay conditions [1][2]. This represents a complete activity switch (active to inactive) attributable solely to the 4-chloro substitution.
| Evidence Dimension | ABCB1 inhibition (potentiation of adriamycin cytotoxicity) |
|---|---|
| Target Compound Data | EC50 = 17.57 μM |
| Comparator Or Baseline | 1-Benzyl-2-phenylaziridine: Inactive |
| Quantified Difference | Active (17.57 μM) vs. Inactive (complete loss of activity) |
| Conditions | Human K562/A02 multidrug-resistant leukemia cells; adriamycin-induced cytotoxicity measured by MTT assay after 48h treatment with compound washout; baseline ADR IC50 = 51.34 ± 5.1 μM |
Why This Matters
This identifies the 4-chloro substituent as a critical pharmacophore for ABCB1 inhibition, meaning analogs lacking this substitution cannot substitute for this compound in multidrug resistance reversal research.
- [1] BindingDB. Entry 50001058: ChEMBL_1705122 (CHEMBL4056355). Inhibition of ABCB1 in human K562/A02 cells. EC50 = 17.57 μM for 1-benzyl-2-(4-chlorophenyl)aziridine. View Source
- [2] BindingDB. Entry for 1-benzyl-2-phenylaziridine. Activity outcome: Inactive against ABCB1. View Source
